

In-Depth Technical Guide to the Molecular Structure of Ferrous Gluconate Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferrous gluconate dihydrate*

Cat. No.: *B1197025*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **ferrous gluconate dihydrate** ($\text{Fe}(\text{C}_6\text{H}_{11}\text{O}_7)_2 \cdot 2\text{H}_2\text{O}$), a widely used iron supplement. The document details its crystallographic structure, and key physicochemical characteristics, and provides standardized experimental protocols for its analysis.

Molecular Structure and Physicochemical Properties

Ferrous gluconate dihydrate is an iron(II) salt of gluconic acid. The central iron atom is in the +2 oxidation state, coordinated to two gluconate anions. Each gluconate anion is a six-carbon chain with five hydroxyl groups and a terminal carboxylate group, providing multiple potential coordination sites. The "dihydrate" designation indicates the presence of two water molecules per formula unit within the crystal lattice, which play a crucial role in stabilizing the structure.

Table 1: Physicochemical Properties of **Ferrous Gluconate Dihydrate**

Property	Value
Chemical Formula	$C_{12}H_{22}FeO_{14} \cdot 2H_2O$ [1]
Molecular Weight	482.17 g/mol [2]
Appearance	Yellowish-grey or pale greenish-yellow fine powder or granules [3]
Odor	Slight caramel-like smell [3]
Solubility	Soluble in water, practically insoluble in ethanol. [3]
Melting Point	Decomposes at approximately 188 °C [2]

Crystallographic Data

X-ray diffraction studies have been pivotal in elucidating the crystal structure of **ferrous gluconate dihydrate**. The fully hydrated form exists in a monoclinic crystal system. While a complete single-crystal structure with refined atomic positions and bond lengths is not readily available in the public domain, powder diffraction data has provided accurate unit cell parameters.

Table 2: Crystallographic Data for **Ferrous Gluconate Dihydrate**

Parameter	Value
Crystal System	Monoclinic[1]
Space Group	I2[1]
a	19.95316(9) Å[1]
b	5.51392(3) Å[1]
c	18.47058(9) Å[1]
β	111.3826(3)°[1]
Volume	1891.9(2) Å ³
Z	4

Note: The unit cell parameters were determined from synchrotron powder diffraction data. A complete list of atomic coordinates, required for a detailed bond length and angle analysis, is not publicly available at the time of this report.

Experimental Protocols

The characterization of **ferrous gluconate dihydrate** relies on several key analytical techniques. The following sections provide detailed, standardized protocols for these methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.
 - In an agate mortar, grind 1-2 mg of the **ferrous gluconate dihydrate** sample until a fine powder is obtained.[4]

- Add approximately 100-200 mg of the dried KBr to the mortar.[\[4\]](#)
- Gently but thoroughly mix the sample and KBr by grinding with a pestle. The mixture should be homogenous.
- Transfer the mixture to a pellet-forming die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.[\[5\]](#)
- Data Acquisition:
 - Record a background spectrum of a pure KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum should be presented in terms of transmittance or absorbance.

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystalline phase and unit cell parameters of the material.

Protocol:

- Sample Preparation:
 - Ensure the **ferrous gluconate dihydrate** sample is a fine, homogenous powder. If necessary, gently grind the sample in a mortar.
 - Carefully pack the powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge to avoid errors in peak positions.[\[6\]](#)
- Instrument Setup and Data Collection:
 - Use a diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
 - Set the generator to 40 kV and 40 mA.[\[6\]](#)

- Collect the diffraction pattern over a 2θ range of 5° to 65° .
- Use a step size of 0.02° and a dwell time of at least 1 second per step.
- Data Analysis:
 - Identify the diffraction peaks and compare them to reference patterns from crystallographic databases.
 - Perform indexing of the diffraction pattern to determine the unit cell parameters and crystal system.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions, such as dehydration and decomposition.

Protocol:

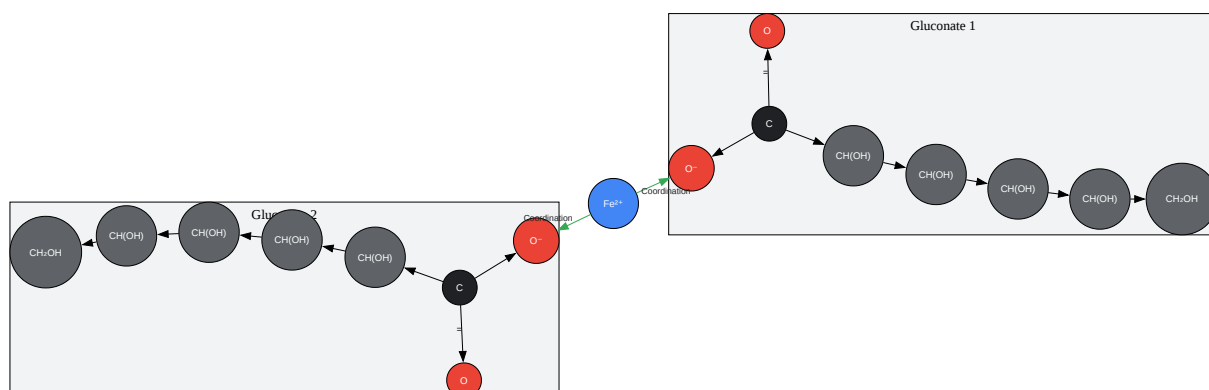
- Sample Preparation:
 - Accurately weigh 5-10 mg of the **ferrous gluconate dihydrate** sample into an aluminum or ceramic crucible.
- Instrument Setup and Data Collection:
 - Place the sample crucible and an empty reference crucible into the analysis chamber.
 - Purge the chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
 - Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min .
- Data Analysis:
 - TGA: Analyze the resulting weight loss curve to identify the temperatures at which dehydration and decomposition occur. The percentage of weight loss can be used to quantify the number of water molecules.

- DSC: Analyze the heat flow curve to identify endothermic and exothermic events, such as the enthalpy of dehydration and the onset of decomposition.

Visualizations

Molecular Structure of Ferrous Gluconate

The following diagram illustrates the coordination of the ferrous ion with two gluconate anions.

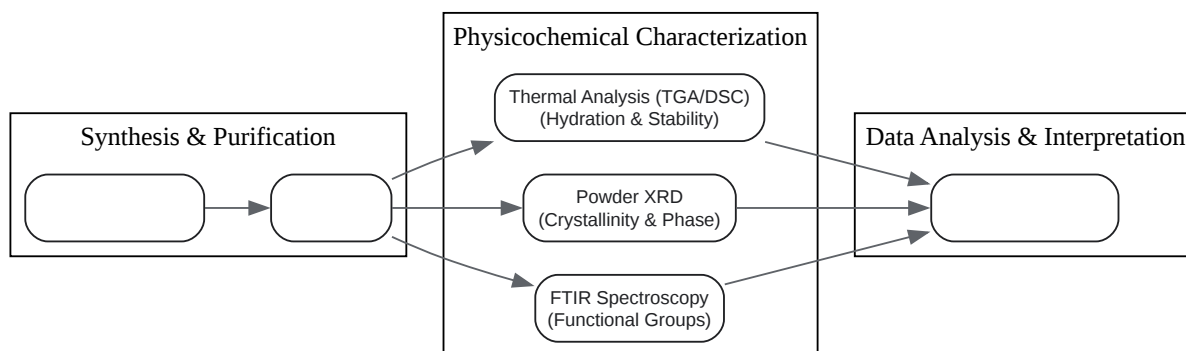


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Caption: Coordination of Fe^{2+} with two gluconate ligands.

Experimental Workflow for Characterization

The logical flow of experiments for the comprehensive characterization of **ferrous gluconate dihydrate** is depicted below.



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